![molecular formula C6H6N4 B1283500 1H-Pyrazolo[4,3-B]pyridin-3-amine CAS No. 202336-32-1](/img/structure/B1283500.png)
1H-Pyrazolo[4,3-B]pyridin-3-amine
Overview
Description
1H-Pyrazolo[4,3-b]pyridin-3-amine is a heterocyclic compound that is part of a broader class of pyrazolo[3,4-b]pyridines. These compounds exhibit two possible tautomeric forms, the 1H- and 2H-isomers, and have been the subject of extensive research due to their potential biomedical applications. Over 300,000 such compounds have been described, with a significant number of patents highlighting their importance in various fields .
Synthesis Analysis
The synthesis of 1H-pyrazolo[3,4-b]pyridines can be achieved through various methods. One approach involves the one-pot three-component condensation of kojic acid, 1-H-pyrazol-5-amines, and aldehydes, followed by oxidation, to yield novel pyrano[3,2-b]pyrazolo[4,3-e]pyridin-8(1H)-ones . Another method uses a three-component reaction of an aldehyde, Meldrum’s acid, and 3-methyl-1H-pyrazol-5-amine in polyethylene glycol (PEG)-400 as a recyclable reaction medium, which is both mild and environmentally friendly . Additionally, 1H-pyrazolo[3,4-b]pyridines have been synthesized from 2(1H)-pyridinethiones, demonstrating the versatility of starting materials for these compounds . A sonochemical synthetic strategy has also been employed for the synthesis of pyrazolo[1,5-a]pyridine derivatives, which is catalyst-free and provides high yields .
Molecular Structure Analysis
The molecular structure of 1H-pyrazolo[3,4-b]pyridines has been elucidated using various spectroscopic tools and, in some cases, confirmed by X-ray single-crystal techniques. The tautomeric preferences and the regioselectivity of the synthesized compounds have been determined using these methods . The structural diversity of these compounds is vast, with a wide range of substituents possible at positions N1, C3, C4, C5, and C6 .
Chemical Reactions Analysis
1H-pyrazolo[3,4-b]pyridines can undergo various chemical reactions, including guanylation to produce 1H-pyrazolo[3,4-b]pyridin-3-ylguanidine, which can then be used to synthesize a series of 3,4-dihydropyrido[2',3':3,4]pyrazolo[1,5-a][1,3,5]triazin-2-amines . They can also be annelated with nopinane frame by condensation with pinocarvone oxime and 1-aryl-1H-pyrazol-5-amines . Furthermore, functionalized pyrazolo[3,4-b]pyridines can be synthesized via ring opening of the pyrrolinium ion in a highly regioselective one-pot synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1H-pyrazolo[3,4-b]pyridines are influenced by the substituents present on the heterocyclic core. These properties are crucial for their biomedical applications, as they affect the bioavailability and pharmacokinetics of the compounds. The synthesis methods employed aim to optimize these properties by using environmentally friendly solvents and mild reaction conditions . The scalability of the synthesis process is also an important consideration, as demonstrated by a method using 2-chloronicotinic acid as the starting material, which is operationally simple, cost-effective, and suitable for large-scale preparation .
Scientific Research Applications
Synthesis and Structural Analysis
1H-Pyrazolo[4,3-b]pyridin-3-amine serves as a key synthon in heterocyclic chemistry. Dolzhenko et al. (2012) detailed its use in preparing 3,4-dihydropyrido[2′,3′:3,4]pyrazolo[1,5-a][1,3,5]triazin-2-amines, highlighting its versatility in synthesizing novel heterocyclic compounds (Dolzhenko et al., 2012).
Biomedical Applications
This compound is part of the pyrazolo[3,4-b]pyridines group, which has been extensively studied for biomedical applications. Donaire-Arias et al. (2022) reviewed over 300,000 1H-pyrazolo[3,4-b]pyridines, analyzing their diverse biomedical applications, including potential therapeutic roles (Donaire-Arias et al., 2022).
Novel Compound Synthesis
Safaei et al. (2013) reported an efficient synthesis of pyrano[3,2-b]pyrazolo[4,3-e]pyridin-8(1H)-ones, demonstrating the compound's role in creating novel chemical structures through multi-component synthesis (Safaei et al., 2013).
Drug Discovery Chemistry
1H-Pyrazolo[4,3-c]pyridin-4(5H)-ones, a related scaffold, are explored for drug-discovery, particularly for cancer drug targets. Smyth et al. (2010) highlighted their potential in kinase enzyme targeting, contributing significantly to cancer therapeutics (Smyth et al., 2010).
Heterocyclic Compound Preparation
Ghaedi et al. (2015) demonstrated the role of this compound in preparing ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate, showcasing its utility in generating new N-fused heterocycles (Ghaedi et al., 2015).
Cytotoxic Activity and Cancer Research
The compound is integral in synthesizing derivatives with cytotoxic activity against cancer cell lines. Kurumurthy et al. (2014) synthesized novel 1,2,3-triazole tagged pyrazolo[3,4-b]pyridine derivatives and evaluated their cytotoxic activity, identifying several compounds with promising anticancer potential (Kurumurthy et al., 2014).
Mechanism of Action
Target of Action
1H-Pyrazolo[4,3-B]pyridin-3-amine is a heterocyclic compound that has been the subject of extensive research due to its close similarity with the purine bases adenine and guanine . This structural similarity allows it to interact with various biological targets.
Mode of Action
Its structural analogs have been found to inhibit various enzymes such as janus kinase, cyclin-dependent kinase, and phosphodiesterase i . These enzymes play crucial roles in cellular processes such as cell cycle regulation and signal transduction. By inhibiting these enzymes, this compound could potentially alter these processes.
Biochemical Pathways
Given its potential inhibitory effects on enzymes like janus kinase, cyclin-dependent kinase, and phosphodiesterase i , it can be inferred that it may impact pathways related to cell cycle regulation, signal transduction, and cyclic nucleotide metabolism.
Result of Action
Its structural analogs have been found to exhibit antiviral and antiproliferative activities . These effects could potentially be attributed to the compound’s inhibitory effects on various enzymes involved in cellular processes.
properties
IUPAC Name |
1H-pyrazolo[4,3-b]pyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4/c7-6-5-4(9-10-6)2-1-3-8-5/h1-3H,(H3,7,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJEPPEQNLZSPAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=NN2)N)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50571558 | |
Record name | 1H-Pyrazolo[4,3-b]pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50571558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
202336-32-1 | |
Record name | 1H-Pyrazolo[4,3-b]pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50571558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How do 1H-pyrazolo[4,3-b]pyridin-3-amine derivatives interact with mGlu4, and what are the downstream effects?
A1: this compound derivatives, specifically exemplified by the compound VU0418506, act as positive allosteric modulators (PAMs) of mGlu4 [1]. This means they bind to a site distinct from the glutamate binding site on the receptor, enhancing the receptor's response to glutamate, the endogenous ligand. While the precise downstream effects are complex and depend on the neuronal circuitry involved, mGlu4 activation is generally associated with a decrease in neuronal excitability. This effect makes these compounds promising candidates for treating conditions like Parkinson's disease, where restoring the balance of neuronal activity is crucial [1].
Q2: What is known about the structure-activity relationship (SAR) of this compound derivatives in the context of mGlu4 modulation?
A2: Research indicates that modifications to the this compound scaffold can significantly impact its potency and selectivity for mGlu4. For instance, replacing the picolinamide core with a pyrazolo[4,3-b]pyridine headgroup, as seen in VU0418506, led to enhanced potency and desirable pharmacokinetic properties [1]. Similarly, exploring N-(1,3-dialkyl-1H-indazol-6-yl)-1H-pyrazolo[4,3-b]pyridin-3-amine derivatives aimed to mitigate potential CYP1A2 induction liability, a crucial factor in drug development [2]. These findings highlight the ongoing exploration of this chemical scaffold to optimize its therapeutic potential.
- Discovery, Synthesis, and Preclinical Characterization of N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506), a Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 (mGlu4).:
- Discovery and characterization of N-(1,3-dialkyl-1H-indazol-6-yl)-1H-pyrazolo[4,3-b]pyridin-3-amine scaffold as mGlu4 positive allosteric modulators that mitigate CYP1A2 induction liability.:
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